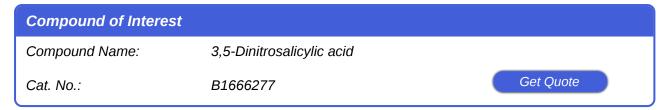


Application Notes and Protocols for Invertase Assay Using 3,5-Dinitrosalicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Invertase (β-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose, a non-reducing sugar, into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This mixture of glucose and fructose is known as invert sugar. The activity of invertase can be quantified by measuring the amount of reducing sugars produced. A common and reliable method for this quantification is the **3,5-dinitrosalicylic acid** (DNS or DNSA) assay.[3][4] This colorimetric method relies on the reduction of DNS by reducing sugars in an alkaline solution, resulting in a color change from yellow to reddish-brown, which can be measured spectrophotometrically.[5][6] The intensity of the color is directly proportional to the concentration of reducing sugars produced.[6]

This document provides a detailed, step-by-step guide for performing an invertase assay using the DNS method, including reagent preparation, experimental protocols, data analysis, and visualization of the workflow.

Principle of the DNS Assay

The DNS assay is a widely used method for the estimation of reducing sugars.[7] In an alkaline environment and upon heating, the **3,5-dinitrosalicylic acid** is reduced by the aldehyde and ketone groups present in reducing sugars, such as glucose and fructose.[8] This reduction



converts the yellow **3,5-dinitrosalicylic acid** to 3-amino-5-nitrosalicylic acid, which is reddish-brown in color.[1][6] The absorbance of the resulting solution is measured at 540 nm.[3][9][10]

Experimental ProtocolsPreparation of Reagents

Proper preparation of reagents is critical for the accuracy and reproducibility of the assay.

Table 1: Reagent Preparation



Reagent	Components	Preparation Instructions	Storage
DNS Reagent	- 3,5-Dinitrosalicylic acid: 1.0 g - Sodium potassium tartrate (Rochelle salt): 30.0 g - Sodium hydroxide (NaOH): 1.6 g (for 20 mL of 2N NaOH) - Distilled water	1. Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating.[5] 2. In a separate beaker, dissolve 30.0 g of sodium potassium tartrate in 20 mL of distilled water.[11][12] 3. Slowly add the sodium potassium tartrate solution to the DNS solution while stirring. 4. Add 20 mL of 2N NaOH solution. [5] 5. Bring the final volume to 100 mL with distilled water.[5][13]	Store in a dark, tightly stoppered bottle at room temperature. The reagent is stable for several weeks.[10] [13]
0.1 M Acetate Buffer (pH 4.7)	- Sodium acetate - Acetic acid	Adjust the pH of a 0.1 M sodium acetate solution to 4.7 with 0.1 M acetic acid.	Store at 4°C.
1% (w/v) Sucrose Solution (Substrate)	- Sucrose: 1.0 g - 0.1 M Acetate Buffer (pH 4.7)	Dissolve 1.0 g of sucrose in 100 mL of 0.1 M acetate buffer (pH 4.7).	Prepare fresh daily.
Invertase Solution (Enzyme)	- Invertase from Saccharomyces cerevisiae (baker's yeast)	Prepare a stock solution of invertase in 0.1 M acetate buffer (pH 4.7). The optimal concentration should be determined	Store at 4°C for short- term use or at -20°C for long-term storage.



		empirically to ensure	
		the reaction remains	
		in the linear range.[3]	
Glucose Standard Stock Solution (1 mg/mL)	- D-Glucose: 100 mg - Distilled water	Dissolve 100 mg of D-glucose in 100 mL of distilled water.	Store at 4°C.

Preparation of Glucose Standard Curve

A standard curve is essential to determine the concentration of reducing sugars in the experimental samples.

Protocol:

- Prepare a series of glucose standards with concentrations ranging from 0.1 to 1.0 mg/mL by diluting the glucose standard stock solution with distilled water.
- Set up a series of test tubes, each containing 1.0 mL of the different glucose standard concentrations. Include a blank with 1.0 mL of distilled water.
- Add 1.0 mL of DNS reagent to each tube.[7]
- Incubate the tubes in a boiling water bath for 5-10 minutes.[5][9]
- After incubation, cool the tubes to room temperature.
- Add 8.0 mL of distilled water to each tube and mix well.
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank used to zero the instrument.[9][10]
- Plot a graph of absorbance at 540 nm versus glucose concentration (mg/mL). This will be your standard curve.

Table 2: Example Glucose Standard Curve Data



Glucose Concentration (mg/mL)	Absorbance at 540 nm
0.0 (Blank)	0.000
0.1	0.150
0.2	0.300
0.4	0.600
0.6	0.900
0.8	1.200
1.0	1.500

Invertase Assay Protocol

Protocol:

- Enzyme Reaction:
 - Set up test tubes for the enzyme reaction. For each sample, you will need a test tube and a corresponding control tube.
 - In the test tubes, add 0.5 mL of the 1% sucrose solution.
 - Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
 - To initiate the reaction, add 0.5 mL of the invertase solution to the test tubes and start a timer. For the control tubes (enzyme blank), add 0.5 mL of buffer instead of the enzyme solution.
 - Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.
- Stopping the Reaction and Color Development:
 - After the incubation period, stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube. The alkaline nature of the DNS reagent denatures the enzyme.[3]



- For the control tubes, add 0.5 mL of the invertase solution after adding the DNS reagent.
- Incubate all tubes in a boiling water bath for 5-10 minutes to allow for color development.
 [5][9]
- Measurement:
 - Cool the tubes to room temperature.[7]
 - Add 8.0 mL of distilled water to each tube and mix thoroughly.
 - Measure the absorbance at 540 nm against a reagent blank (containing 1.0 mL of buffer and 1.0 mL of DNS reagent, treated similarly).

Data Analysis

- Determine the amount of reducing sugar produced: Use the standard curve to determine the concentration of reducing sugar (in mg/mL) in each sample from its absorbance value.
- Calculate Invertase Activity: One unit of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μ mol of reducing sugar per minute under the specified assay conditions.
 - Enzyme Activity (U/mL) = (mg of reducing sugar produced × 1000) / (Molecular weight of glucose × Incubation time in min × Volume of enzyme in mL)

Table 3: Sample Data and Calculation

Sample	Absorbance at 540 nm	Reducing Sugar Conc. (mg/mL) (from Standard Curve)	Invertase Activity (U/mL)
Test Sample	0.750	0.5	Calculation based on formula
Control	0.050	0.033	Subtract from test sample value

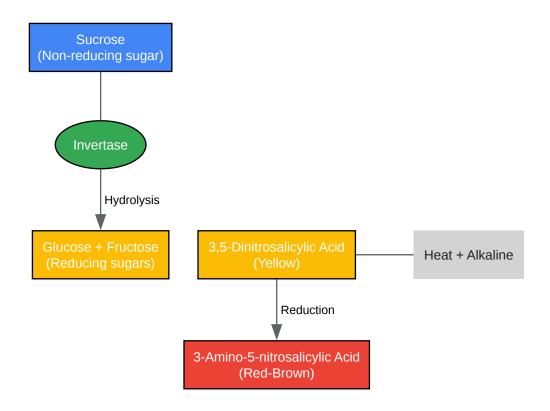


Visualizations



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Caption: Experimental workflow for the invertase assay using the DNS method.



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